molecular formula C9H6BF3KNO2 B1456800 Potassium (Phthalimidomethyl)trifluoroborate CAS No. 1001671-72-2

Potassium (Phthalimidomethyl)trifluoroborate

Cat. No.: B1456800
CAS No.: 1001671-72-2
M. Wt: 267.06 g/mol
InChI Key: WDVWKFFRDCGKDS-UHFFFAOYSA-N
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Description

Potassium (Phthalimidomethyl)trifluoroborate is a chemical compound with the molecular formula C9H6BF3KNO2. It is used primarily in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its role in various synthetic reactions and its utility in the development of new materials and pharmaceuticals .

Mechanism of Action

Target of Action

It is known that this compound is used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The metals commonly involved in these reactions include copper, rhodium, nickel, or palladium .

Mode of Action

Potassium (Phthalimidomethyl)trifluoroborate interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudohalide under the influence of a base and a palladium catalyst .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires the presence of a base and a palladium catalyst . Additionally, the reaction is typically carried out under controlled laboratory conditions, including specific temperature and pressure settings . The stability and efficacy of this compound can also be affected by storage conditions. It is recommended to be stored at room temperature, in a cool and dark place .

Biochemical Analysis

Biochemical Properties

Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the context of proteomics and enzyme studies. This compound interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it has been observed to interact with enzymes involved in phosphorylation processes, where it can act as a competitive inhibitor, thereby modulating enzyme activity. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, leading to altered enzymatic functions .

Cellular Effects

The effects of Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation, depending on the enzyme’s nature. For example, it can inhibit kinases by occupying the ATP-binding site, thereby preventing phosphorylation events. Additionally, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results. Prolonged exposure to light and air can lead to gradual degradation, which may affect its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes .

Metabolic Pathways

Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate can affect metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components .

Subcellular Localization

Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular targeting is essential for the compound’s role in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (Phthalimidomethyl)trifluoroborate typically involves the reaction of 1,3-dioxoisoindoline with potassium trifluoroborate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium (Phthalimidomethyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major product is typically a biaryl compound .

Scientific Research Applications

Potassium (Phthalimidomethyl)trifluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (Phthalimidomethyl)trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in coupling reactions and other synthetic applications where traditional boron reagents may not be as effective .

Properties

IUPAC Name

potassium;(1,3-dioxoisoindol-2-yl)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3NO2.K/c11-10(12,13)5-14-8(15)6-3-1-2-4-7(6)9(14)16;/h1-4H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVWKFFRDCGKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1C(=O)C2=CC=CC=C2C1=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001671-72-2
Record name Potassium (Phthalimidomethyl)trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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